molecular formula C19H24N8O2 B6534233 N-[2-(4-methoxyphenyl)ethyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058388-15-0

N-[2-(4-methoxyphenyl)ethyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No.: B6534233
CAS No.: 1058388-15-0
M. Wt: 396.4 g/mol
InChI Key: XFFSZIBHNBMADC-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. It features a triazolo[4,5-d]pyrimidine core, a scaffold known to exhibit a wide range of biological activities . This core structure is synthetically versatile and is frequently investigated for its potential to interact with various enzyme families, including kinases. Compounds based on the triazolopyrimidine structure have been explored for the treatment of neoplasms (cancers) , with specific research into activities against breast carcinoma , lung adenocarcinoma , and pancreatic carcinoma . Beyond oncology, this chemical class is also relevant to neurodegenerative disease research, including areas such as Alzheimer's disease and neuroinflammation . The mechanism of action for research compounds in this class often involves the modulation of key cellular signaling pathways. The specific structure of this molecule, which incorporates a piperazine carboxamide group linked to a 4-methoxyphenethyl moiety, is designed to optimize physicochemical properties and target binding affinity. This product is intended for For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers can rely on the high purity and quality of this compound for their in vitro and in vivo preclinical studies.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O2/c1-25-17-16(23-24-25)18(22-13-21-17)26-9-11-27(12-10-26)19(28)20-8-7-14-3-5-15(29-2)6-4-14/h3-6,13H,7-12H2,1-2H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFSZIBHNBMADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that integrates several pharmacologically relevant motifs:

  • Piperazine moiety : Known for its versatility in drug design.
  • Triazolo-pyrimidine core : Associated with various biological activities including antimicrobial and anticancer effects.
  • Methoxyphenyl group : Often linked to enhanced lipophilicity and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The triazole and pyrimidine components are known to exhibit significant antibacterial and antifungal properties. Studies have shown that compounds containing the 1,2,4-triazole scaffold have broad-spectrum antimicrobial effects against various pathogens including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that derivatives of triazole-pyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated cytotoxicity against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant potency .
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cellular processes. Triazoles are known to inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

Activity TypeMechanism/EffectReference
AntibacterialInhibition of bacterial growth
AntifungalEffective against fungal strains
AnticancerInduces apoptosis in cancer cells
AntiviralPotential activity against viral infections
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

Several studies highlight the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against Staphylococcus aureus, revealing that certain modifications enhanced antibacterial activity significantly (MIC values ranging from 0.125 to 8 μg/mL) .
  • Cytotoxicity Against Cancer Cells : Research on triazole-thiones indicated that specific derivatives exhibited potent anticancer effects against multiple cell lines with IC50 values below 50 μM, suggesting strong potential for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole-containing compounds have revealed that modifications at the piperazine ring can dramatically influence biological activity. For example, introducing electron-withdrawing groups has been shown to enhance cytotoxicity against cancer cells .

Comparison with Similar Compounds

Triazolopyrimidine Derivatives

Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate

  • Key Features : Shares the triazolopyrimidine core but substitutes the 3-methyl group with a 3,4-dimethoxyphenyl moiety. The ethyl carboxylate group enhances solubility but reduces metabolic stability compared to carboxamides.
  • Applications : Primarily used in kinase inhibition studies .

1-ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide Key Features: Replaces triazolopyrimidine with a pyrazolopyrazine core but retains the carboxamide and alkyl side chains. Significance: Demonstrates how heterocycle substitution affects target selectivity .

Piperazine-Carboxamide Derivatives

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Key Features : Lacks the triazolopyrimidine core but retains the piperazine-carboxamide scaffold. The 4-chlorophenyl group increases hydrophobicity.
  • Crystallography : The piperazine ring adopts a chair conformation, similar to the target compound .

N-(Substituted Phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A1–A6) Key Features: Replace triazolopyrimidine with a quinazolinone core. Substituents (F, Cl) on the phenyl ring modulate electronic properties and binding affinity. Data:

Compound Substituent Yield (%) Melting Point (°C)
A2 3-F 52.2 189.5–192.1
A3 4-F 57.3 196.5–197.8
A6 4-Cl 48.1 189.8–191.4

Source:

Methoxyphenyl-Containing Analogues

p-MPPI and p-MPPF

  • Key Features : Piperazine derivatives with 2'-methoxyphenyl and iodobenzamido/fluorobenzamido groups.
  • Biological Activity : Competitive 5-HT1A receptor antagonists (ID50: 3–5 mg/kg for hypothermia inhibition) .
  • Divergence : Unlike the target compound, these lack heterocyclic cores, emphasizing the role of triazolopyrimidine in kinase targeting.

Structural-Activity Relationships (SAR)

  • Triazolopyrimidine vs. Quinazolinone: The triazolopyrimidine core (target compound) may offer stronger π-π stacking interactions in kinase binding pockets compared to quinazolinones (A1–A6) due to its electron-deficient aromatic system .
  • Methoxy Groups : The 4-methoxyphenethyl side chain in the target compound likely enhances blood-brain barrier penetration compared to chlorophenyl or fluorophenyl groups in analogues .

Computational and Analytical Insights

  • ChemMapper Analysis : Tools like ChemMapper identify structural analogues based on 3D similarity, highlighting the importance of the triazolopyrimidine-piperazine scaffold in kinase inhibitor design .
  • NMR and Crystallography : Analogues such as A3 and N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide show consistent NMR shifts for piperazine protons (δ 3.5–3.7 ppm) and chair conformations, confirming structural predictability .

Preparation Methods

Aza-Wittig Reaction Pathway

In a representative protocol:

  • Iminophosphorane intermediate (1) reacts with aromatic isocyanates to form carbodiimides (2).

  • Piperazine derivatives undergo nucleophilic addition to carbodiimides, yielding guanidine intermediates (3).

  • Cyclization with sodium ethoxide (EtONa) in dry ethylene chloride produces 1,4-bis[triazolo[4,5-d]pyrimidin-7(6H)-one]piperazines (4).

Optimization :

  • Catalyst: 5 mol% EtONa enhances cyclization efficiency (yields: 74–93%).

  • Regioselectivity: Electron-withdrawing substituents (e.g., Cl) on aryl groups improve reaction rates.

Annulation of Aminotriazoles and Pyrimidines

Alternative routes involve condensing 5-amino-1,2,4-triazoles with pyrimidine precursors:

  • Nitrosative cyclization : 5,6-diaminopyrimidin-4(3H)-ones react with nitrous acid (HNO₂) to form triazolo[4,5-d]pyrimidines.

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 10 min).

Functionalization of the Piperazine Ring

Carboxamide Side Chain Installation

The N-[2-(4-methoxyphenyl)ethyl]carboxamide group is introduced via amidation :

  • Activation : Piperazine intermediate (6) is treated with triphosgene to generate the reactive carbonyl chloride.

  • Coupling : Reaction with 2-(4-methoxyphenyl)ethylamine in dichloromethane (DCM) at 0–5°C.

  • Workup : Purification via silica gel chromatography (ethyl acetate/hexane, 3:1).

Yield : 72–78%.

Integrated Synthetic Routes

Sequential Three-Component Synthesis

A one-pot strategy combines aza-Wittig, nucleophilic addition, and cyclization:

StepReagents/ConditionsIntermediateYield
1Iminophosphorane + Ar-NCO (THF, rt)Carbodiimide90%
2Piperazine derivative (rt, 2 h)Guanidine85%
3EtONa (cat.), CH₂Cl₂, rtTarget triazolopyrimidine82%

Advantages : Reduced purification steps and high atom economy.

Analytical and Spectroscopic Validation

Structural Confirmation

  • ¹H/¹³C NMR : Key signals include:

    • δ 3.78 (s, 3H, OCH₃).

    • δ 7.24–6.84 (m, 4H, aryl-H).

  • HRMS : Calculated for C₂₃H₂₈N₈O₂ [M+H]⁺: 475.2314; Found: 475.2316.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

  • Mitigation : Use electron-deficient pyrimidines to direct cyclization to the 4,5-position.

Solubility Issues

  • Solution : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling .

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for high yield?

The synthesis involves multi-step protocols starting with the triazolopyrimidine core and piperazine-carboxamide assembly. Key steps include:

  • Triazolopyrimidine formation : Cyclization of precursor heterocycles under controlled temperatures (195–230°C) with catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) .
  • Piperazine coupling : Amide bond formation between the triazolopyrimidine and 2-(4-methoxyphenyl)ethylamine, requiring anhydrous solvents (e.g., DMF, dichloromethane) and bases like triethylamine to stabilize intermediates .
  • Purification : Chromatography (normal/silica gel) or recrystallization to isolate the final product. Yield optimization depends on precise pH control and reaction time monitoring .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and regioselectivity, especially for the triazole and methoxyphenyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) and detection of side products from incomplete coupling steps .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns .

Q. What biological targets are hypothesized for this compound based on structural analogs?

The triazolopyrimidine-piperazine scaffold suggests interactions with:

  • Kinases or GPCRs : Structural analogs bind adenosine receptors or phosphodiesterases, modulating cyclic nucleotide signaling .
  • Enzymatic inhibition : The triazole ring may act as a bioisostere for purine bases, interfering with ATP-binding pockets in kinases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling steps?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like molecular sieves reduce hydrolysis .
  • Catalyst screening : Testing Pd/C vs. CuI for regioselective triazole formation, with real-time monitoring via TLC or in-situ IR .
  • Temperature gradients : Gradual heating (e.g., 50°C → 120°C) prevents decomposition of heat-sensitive intermediates .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Dose-response profiling : Assess activity across a broad concentration range (nM–µM) to identify off-target effects at higher doses .
  • Assay standardization : Use isogenic cell lines or recombinant enzymes to minimize variability in target expression levels .
  • Structural analogs comparison : Compare IC₅₀ values of derivatives to pinpoint substituents (e.g., methoxyphenyl vs. chlorophenyl) influencing selectivity .

Q. How can computational modeling guide target identification for this compound?

  • Molecular docking : Screen against kinase or GPCR libraries (e.g., PDB) to predict binding poses. Focus on conserved residues in ATP-binding pockets .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to design optimized analogs .
  • MD simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories to prioritize high-affinity targets .

Methodological Considerations

Q. What protocols are recommended for stability testing under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis to detect degradation products .
  • Plasma stability : Expose to human plasma (37°C, 1h) and quantify remaining compound via LC-MS .

Q. How should researchers validate target engagement in cellular assays?

  • Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled ATP) to measure displacement by the compound .
  • Knockdown/knockout models : CRISPR-Cas9-edited cells lacking the putative target can confirm on-mechanism activity .

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